molecular formula C24H18Cl2O4 B11624564 Ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11624564
M. Wt: 441.3 g/mol
InChI Key: OWMOBXMEKHDSIR-UHFFFAOYSA-N
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Description

Ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a mouthful, but its structure reveals its significance. Let’s break it down:

  • Chemical Structure: : The compound consists of an ethyl ester group (C2H5COO-) attached to a benzofuran core. The benzofuran ring bears a phenyl group (C6H5-) and a methoxy group (OCH3) at specific positions. Additionally, two chlorine atoms (Cl) adorn the phenyl ring.

  • Purpose: : This compound is of interest due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of Ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate. One common approach involves Suzuki–Miyaura cross-coupling, a powerful method for carbon–carbon bond formation. In this reaction:

  • An arylboronic acid or boronate ester (commonly phenylboronic acid) reacts with an aryl halide (such as 2,6-dichlorophenyl bromide) in the presence of a palladium catalyst.
  • The reaction proceeds under mild conditions, allowing the formation of the desired compound.

Industrial Production: While academic laboratories often use Suzuki–Miyaura coupling, industrial production may employ alternative methods. These could include direct esterification or other transition-metal-catalyzed reactions.

Chemical Reactions Analysis

Ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can participate in various reactions:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of carboxylic acids.

    Reduction: Reduction of the ester group could yield the corresponding alcohol.

    Substitution: The chlorine atoms on the phenyl ring are susceptible to substitution reactions.

Common reagents and conditions depend on the specific transformation, but palladium-based catalysts often play a crucial role.

Scientific Research Applications

This compound finds applications in:

    Medicine: Researchers explore its potential as a drug candidate due to its structural features.

    Chemical Biology: It may serve as a probe to study biological processes.

    Industry: Its synthesis and derivatives could have industrial applications.

Mechanism of Action

The exact mechanism by which Ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a specific list of similar compounds, researchers often compare this compound with related benzofuran derivatives. Its unique combination of substituents makes it distinct within this chemical family.

Properties

Molecular Formula

C24H18Cl2O4

Molecular Weight

441.3 g/mol

IUPAC Name

ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H18Cl2O4/c1-2-28-24(27)22-17-13-16(29-14-18-19(25)9-6-10-20(18)26)11-12-21(17)30-23(22)15-7-4-3-5-8-15/h3-13H,2,14H2,1H3

InChI Key

OWMOBXMEKHDSIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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